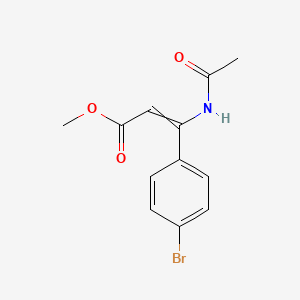![molecular formula C25H32N2OS B12578750 1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]- CAS No. 194923-18-7](/img/structure/B12578750.png)
1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]- typically involves the following steps:
Starting Material: The synthesis begins with 1,10-phenanthroline as the core structure.
Alkylation: The 2,9-positions of 1,10-phenanthroline are alkylated using butyl halides under basic conditions to introduce the butyl groups.
Thioether Formation: The 5-position is then functionalized with a tetrahydro-2H-pyran-2-ylthio group through a nucleophilic substitution reaction using a suitable thiol and a pyran derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or DNA, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to fit into specific binding sites, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its coordination chemistry applications.
2,9-Dimethyl-1,10-phenanthroline: Similar structure with methyl groups instead of butyl groups.
2,9-Diphenyl-1,10-phenanthroline: Contains phenyl groups, offering different electronic properties.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
194923-18-7 |
|---|---|
Molecular Formula |
C25H32N2OS |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2,9-dibutyl-5-(oxan-2-ylsulfanyl)-1,10-phenanthroline |
InChI |
InChI=1S/C25H32N2OS/c1-3-5-9-19-13-12-18-17-22(29-23-11-7-8-16-28-23)21-15-14-20(10-6-4-2)27-25(21)24(18)26-19/h12-15,17,23H,3-11,16H2,1-2H3 |
InChI Key |
RFBKMDNBLZVWJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C3C(=C(C=C2C=C1)SC4CCCCO4)C=CC(=N3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



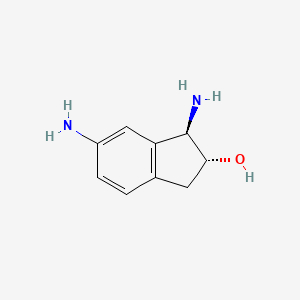
![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)
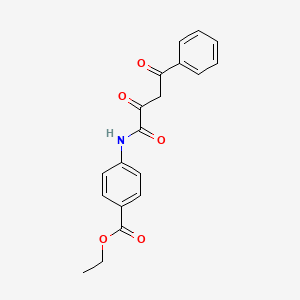
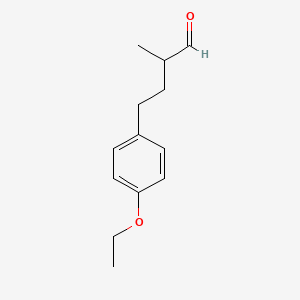
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)
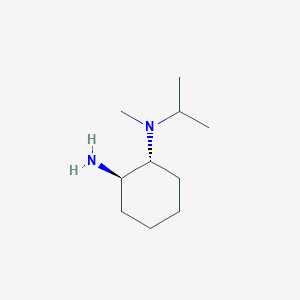

![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
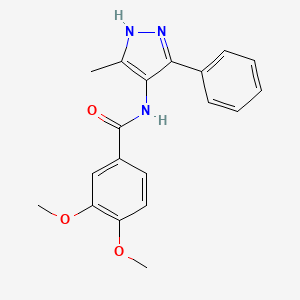
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
